Cas no 160911-10-4 (4-(2,4-dimethoxyphenyl)butanal)

4-(2,4-dimethoxyphenyl)butanal Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-dimethoxyphenyl)butanal
- WBJOIJXNUXOSLB-UHFFFAOYSA-N
- 4-(2,4-dimethoxyphenyl)butyraldehyde
- SCHEMBL8161406
- EN300-1866553
- 160911-10-4
-
- Inchi: 1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-9H,3-5H2,1-2H3
- InChI Key: WBJOIJXNUXOSLB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1CCCC=O)OC
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
4-(2,4-dimethoxyphenyl)butanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866553-10.0g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1866553-0.1g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1866553-0.5g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1866553-0.05g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1866553-1.0g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1866553-2.5g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1866553-0.25g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1866553-5.0g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1866553-1g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1866553-5g |
4-(2,4-dimethoxyphenyl)butanal |
160911-10-4 | 5g |
$3273.0 | 2023-09-18 |
4-(2,4-dimethoxyphenyl)butanal Related Literature
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on 4-(2,4-dimethoxyphenyl)butanal
Chemical Profile of 4-(2,4-dimethoxyphenyl)butanal (CAS No. 160911-10-4)
4-(2,4-dimethoxyphenyl)butanal, identified by its Chemical Abstracts Service (CAS) number 160911-10-4, is an organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative features a butyl chain attached to a benzene ring substituted with two methoxy groups at the 2nd and 4th positions. Its unique structural attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting neurological and inflammatory disorders.
The chemical structure of 4-(2,4-dimethoxyphenyl)butanal consists of a phenyl group with methoxy substituents at the ortho and para positions relative to the aldehyde functionality. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. The presence of the aldehyde group (–CHO) at the terminal position of the butyl chain enhances its utility as a synthetic precursor, enabling various transformations such as condensation reactions, oxidation, and reduction.
In recent years, 4-(2,4-dimethoxyphenyl)butanal has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its aromatic system, modified by methoxy groups, is known to influence binding affinity to biological targets. For instance, derivatives of this compound have been investigated for their potential role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The methoxy substituents contribute to hydrophobic interactions and can serve as hydrogen bond donors or acceptors in protein-ligand interactions.
One of the most compelling aspects of 4-(2,4-dimethoxyphenyl)butanal is its versatility in synthetic chemistry. The aldehyde group can undergo a wide range of reactions, including nucleophilic addition, condensation with amino acids or hydrazines to form Schiff bases or hydrazones, respectively. These intermediates are further functionalized to yield more complex structures with potential therapeutic applications. Additionally, the butyl side chain provides a scaffold for modifications that can fine-tune physicochemical properties such as solubility and metabolic stability.
Recent studies have highlighted the utility of 4-(2,4-dimethoxyphenyl)butanal in the development of novel anti-inflammatory agents. The combination of an aromatic ring with methoxy groups and an aldehyde moiety creates a molecular framework that can interact with enzymes involved in inflammatory pathways. Specifically, derivatives of this compound have been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are pivotal in mediating inflammatory responses. The structural features of 4-(2,4-dimethoxyphenyl)butanal allow for selective modulation of these enzymes without significant off-target effects.
The synthesis of 4-(2,4-dimethoxyphenyl)butanal typically involves multi-step organic transformations starting from commercially available aromatic precursors. For example, nitration followed by reduction and methylation can yield the desired phenolic intermediate, which is then converted to the aldehyde via oxidation or formylation reactions. Advances in catalytic methods have streamlined these processes, improving yield and reducing byproduct formation. Such improvements are crucial for large-scale production and commercialization.
In drug discovery pipelines, 4-(2,4-dimethoxyphenyl)butanal serves as a building block for lead optimization campaigns. Medicinal chemists leverage its structural features to design analogs with enhanced potency and selectivity. Computational modeling techniques are often employed to predict binding interactions between 4-(2,4-dimethoxyphenyl)butanal derivatives and biological targets such as G protein-coupled receptors (GPCRs) or nuclear receptors. This approach accelerates the identification of promising candidates for further development.
The pharmacokinetic profile of compounds derived from 4-(2,4-dimethoxyphenyl)butanal is another critical consideration during drug development. The methoxy groups influence metabolic pathways such as cytochrome P450-mediated oxidation, while the butyl chain can impact solubility and distribution within biological systems. Understanding these properties is essential for designing prodrugs or optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects.
Future research directions may explore novel synthetic routes to 4-(2,4-dimethoxyphenyl)butanal, focusing on greener methodologies that reduce environmental impact without compromising efficiency. Additionally, investigations into its role in disease models could uncover new therapeutic applications beyond inflammation control. Collaborative efforts between synthetic chemists and biologists will be instrumental in translating laboratory findings into clinical reality.
In conclusion, 160911-10-44-(2,dimethoxyphenyl)butanal (CAS No.) represents a structurally interesting compound with significant potential in pharmaceutical research and development.) Its unique combination of functional groups makes it a versatile intermediate for synthesizing bioactive molecules.) Advances in synthetic chemistry )and computational modeling continue )to expand its utility,) paving )the way )for new )therapeutic )interventions.) As our understanding )of biological pathways evolves,) so too will )the applications )of this )valuable chemical building block.)
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